molecular formula C₃₄H₃₇NO₉S B1142268 6-Raloxifene-β-D-glucopyranoside CAS No. 334758-18-8

6-Raloxifene-β-D-glucopyranoside

Katalognummer: B1142268
CAS-Nummer: 334758-18-8
Molekulargewicht: 635.72
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Raloxifene-β-D-glucopyranoside is a derivative of Raloxifene, a selective estrogen receptor modulator (SERM). This compound is characterized by the glucuronidation at the 6’ position of the benzothiophene structure. It is known for its selective and orally active estrogen receptor antagonistic properties. This compound is primarily used for inhibiting bone loss and resorption, and lowering lipid levels .

Wissenschaftliche Forschungsanwendungen

6-Raloxifene-β-D-glucopyranoside has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying glucuronidation reactions and the synthesis of glucuronide derivatives.

    Biology: Investigated for its effects on estrogen receptors and its potential role in modulating estrogenic activity in various biological systems.

    Medicine: Explored for its potential therapeutic applications in preventing bone loss, reducing lipid levels, and treating conditions related to estrogen receptor modulation.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes

Wirkmechanismus

Target of Action

The primary target of 6-Raloxifene-β-D-glucopyranoside is the estrogen receptor . This compound acts as a selective and orally active estrogen receptor antagonist .

Mode of Action

This compound interacts with its target, the estrogen receptor, by acting as an antagonist . This means it binds to the receptor and blocks its activation, preventing the receptor’s normal function.

Pharmacokinetics

It is described as an orally active compound , suggesting it can be absorbed through the digestive tract.

Result of Action

This compound can be used for inhibiting bone loss and resorption, and lowering lipid levels . This suggests that it may have potential therapeutic applications in conditions such as osteoporosis and hyperlipidemia.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Raloxifene-β-D-glucopyranoside involves the glucuronidation of Raloxifene at the 6’ position. The process typically requires the use of glucuronic acid derivatives and specific catalysts to facilitate the reaction. The reaction conditions often include controlled temperature and pH to ensure the selective glucuronidation at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, along with optimized reaction conditions to maximize yield and purity. The production is carried out in specialized reactors that allow precise control over temperature, pressure, and other reaction parameters .

Analyse Chemischer Reaktionen

Types of Reactions

6-Raloxifene-β-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperature, pH, and solvent systems .

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted benzothiophene compounds. These products have varying biological activities and can be used for different research applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Raloxifene-β-D-glucopyranoside is unique due to its glucuronidation at the 6’ position, which enhances its selectivity and oral bioavailability compared to other SERMs. This modification allows for more targeted therapeutic effects and reduced side effects .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-Raloxifene-β-D-glucopyranoside involves the glycosylation of raloxifene with β-D-glucopyranoside. This can be achieved through the use of a suitable glycosylation reagent and a catalyst.", "Starting Materials": [ "Raloxifene", "β-D-glucopyranoside", "Glycosylation reagent", "Catalyst" ], "Reaction": [ "Raloxifene is dissolved in a suitable solvent", "β-D-glucopyranoside is added to the solution", "The glycosylation reagent and catalyst are added to the solution", "The reaction mixture is stirred at a suitable temperature for a suitable time", "The reaction mixture is then purified to obtain 6-Raloxifene-β-D-glucopyranoside" ] }

CAS-Nummer

334758-18-8

Molekularformel

C₃₄H₃₇NO₉S

Molekulargewicht

635.72

Synonyme

[6-​(β-​D-​Glucopyranosyloxy)​-​2-​(4-​hydroxyphenyl)​benzo[b]​thien-​3-​yl]​[4-​[2-​(1-​piperidinyl)​ethoxy]​phenyl]​-methanone

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.